molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2823529
CAS No.: 478247-53-9
M. Wt: 378.83
InChI Key: KMFIMNMDBZBVAM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H11ClN4OS and its molecular weight is 378.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Properties

IUPAC Name

12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIMNMDBZBVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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